

3-Methoxypyrrolidin-2-one: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Methoxypyrrolidin-2-one

Cat. No.: B15225963

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, potential synthesis, and physicochemical properties of **3-Methoxypyrrolidin-2-one**. Due to the limited availability of data for this specific compound, information from closely related analogs, particularly other substituted pyrrolidin-2-ones, has been utilized to provide a thorough understanding. All data derived from analogous compounds are clearly indicated.

Material Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3-Methoxypyrrolidin-2-one** is not readily available. Therefore, the following safety information is based on the general hazards associated with the pyrrolidinone class of compounds and data from closely related analogs. It is imperative to handle this compound with the utmost care in a controlled laboratory setting.

Hazard Identification and Precautionary Measures

Based on data for analogous compounds like 5-Methoxypyrrolidin-2-one, **3-Methoxypyrrolidin-2-one** is anticipated to be a skin and eye irritant and may cause respiratory irritation.^[1]

Precautionary Statements:

- **Prevention:** Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-

ventilated area.

- Response:
 - If on skin: Wash with plenty of water.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
 - Call a POISON CENTER or doctor if you feel unwell.
- Storage: Store in a well-ventilated place. Keep container tightly closed.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Fire and Explosion Hazards

Pyrrolidinone derivatives are generally combustible.

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NO_x).

Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
- Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Physicochemical Properties

Specific experimental data for **3-Methoxypyrrolidin-2-one** is limited. The following table summarizes available data and provides estimated values based on related compounds.

| Property | Value | Source/Analogy |
|-------------------|---|---|
| Molecular Formula | C ₅ H ₉ NO ₂ | Calculated |
| Molecular Weight | 115.13 g/mol | Calculated |
| Melting Point | Not available | Data for 5-Methoxypyrrolidin-2-one: 56-67 °C[1] |
| Boiling Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Not available | Expected to be soluble in water and polar organic solvents. |
| Appearance | Not available | Likely a solid or liquid at room temperature. |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Methoxypyrrolidin-2-one** is not published in readily available literature. However, a plausible synthetic route involves the O-methylation of a 3-hydroxy-2-pyrrolidinone precursor. The following is a generalized, hypothetical protocol based on standard organic synthesis methodologies.

Proposed Synthesis of 3-Methoxypyrrolidin-2-one

The proposed synthesis involves a two-step process starting from a suitable precursor, which itself can be synthesized via several established routes.



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Caption: Proposed general workflow for the synthesis and purification of **3-Methoxypyrrolidin-2-one**.

Detailed Methodology (Hypothetical):

- Preparation of the Precursor: 3-Hydroxy-2-pyrrolidinone can be synthesized via various literature methods, often starting from commercially available amino acids or other precursors.
- O-Methylation:
 - To a solution of 3-hydroxy-2-pyrrolidinone in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 - The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the alkoxide.
 - A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.
 - The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
- Work-up and Extraction:
 - The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
 - The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
 - The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification:

- The crude **3-Methoxypyrrolidin-2-one** is then purified using an appropriate technique, such as flash column chromatography on silica gel or distillation under reduced pressure, to afford the pure product.
- Characterization:
 - The structure and purity of the final product would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

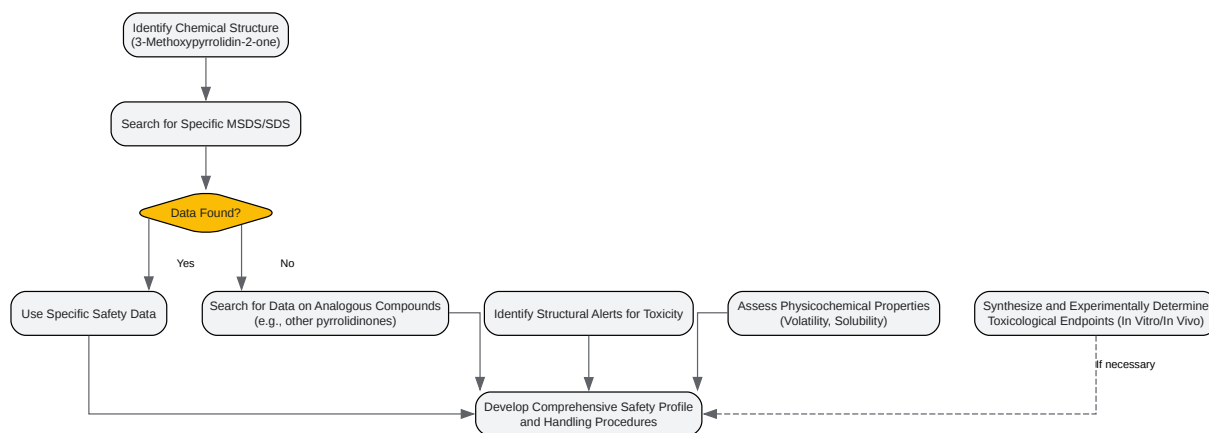
Spectroscopic Data (Predicted)

No experimental spectra for **3-Methoxypyrrolidin-2-one** are currently available. The following table provides predicted key spectroscopic features based on the analysis of its chemical structure and data from analogous compounds.

| Spectroscopy | Predicted Features |
|---------------------|---|
| ¹ H NMR | - OCH ₃ singlet: ~3.3-3.5 ppm- CH-O proton: multiplet- CH ₂ protons: multiplets- NH proton: broad singlet |
| ¹³ C NMR | - C=O (carbonyl): ~170-180 ppm- C-O (methine): ~70-80 ppm- O-CH ₃ : ~55-60 ppm- CH ₂ carbons: ~20-40 ppm |
| IR (Infrared) | - N-H stretch: ~3200-3400 cm ⁻¹ (broad)- C-H stretch (sp ³): ~2850-3000 cm ⁻¹ - C=O stretch (amide): ~1650-1700 cm ⁻¹ - C-O stretch: ~1050-1150 cm ⁻¹ |
| MS (Mass Spec) | - Molecular Ion (M ⁺): m/z = 115 |

Logical Relationships in Safety Assessment

The safety assessment for a novel or poorly characterized compound like **3-Methoxypyrrolidin-2-one** follows a logical progression of data gathering and analysis.



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Caption: Logical workflow for the safety assessment of a chemical with limited available data.

This guide provides a foundational understanding of **3-Methoxypyrrolidin-2-one** for research and development purposes. As new experimental data becomes available, this information should be updated to ensure the most accurate and comprehensive safety and handling procedures. Researchers are strongly advised to perform their own risk assessments before handling this compound.

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References

- 1. Pterolactam | C₅H₉NO₂ | CID 181561 - PubChem [pubchem.ncbi.nlm.nih.gov]
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